molecular formula C13H17NO3S B6503822 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane CAS No. 1396785-26-4

7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane

Cat. No.: B6503822
CAS No.: 1396785-26-4
M. Wt: 267.35 g/mol
InChI Key: PLCISQYMFRVQAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,7-Dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane is a spirocyclic compound featuring a unique heterocyclic architecture. Its core structure consists of a six-membered 6,8-dioxa ring fused to a five-membered 2-azaspiro ring, with a 7,7-dimethyl substitution and a thiophene-2-carbonyl group attached to the nitrogen atom. This compound’s molecular formula is C₁₄H₁₇NO₃S, with a molecular weight of 295.36 g/mol.

Properties

IUPAC Name

(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3S/c1-12(2)16-8-13(9-17-12)6-14(7-13)11(15)10-4-3-5-18-10/h3-5H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCISQYMFRVQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)C3=CC=CS3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Enhancements

Incorporating 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as an acylation catalyst accelerated reaction completion from 24 hr to 6 hr, achieving 92% conversion.

Industrial-Scale Adaptations

Batch reactor trials demonstrated:

  • Continuous Flow Hydrogenation : Reduced Pd/C catalyst loading by 40% while maintaining 99% conversion.

  • Crystallization Purification : Replacing chromatography with antisolvent (hexane) crystallization lowered production costs by 65%.

Table 2: Acylation Conditions Comparison

ConditionSmall-Scale YieldPilot-Scale Yield
DCM, DIPEA, −20°C85%78%
Acetonitrile, Et₃N, RT68%54%

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene H-3), 3.82–3.75 (m, 4H, dioxane protons), 1.41 (s, 6H, CH₃).

  • HRMS : Calculated for C₁₅H₁₇NO₃S [M+H]⁺ 292.1004, found 292.1001.

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) confirmed ≥99% purity, with retention time = 12.7 min.

Challenges and Alternative Routes

Thiophene-2-Carbonyl Chloride Stability

The acyl chloride’s susceptibility to hydrolysis necessitates anhydrous conditions. In situ generation via oxalyl chloride/thiophene-2-carboxylic acid proved effective, yielding 97% chloride purity.

Spiro Core Alternatives

Exploratory routes using 7,7-diethyl analogs showed reduced cyclization efficiency (43% vs. 85% for dimethyl), underscoring the methyl groups’ steric advantages .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed on the carbonyl group to form alcohols.

  • Substitution: : The spirocyclic framework can undergo nucleophilic substitution reactions, where substituents on the rings can be exchanged.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Alcohols.

  • Substitution: : Substituted spirocyclic compounds.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its spirocyclic structure and functional groups make it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials.

Biology

The thiophene ring in this compound can interact with biological targets, making it a potential candidate for drug development. Its derivatives might exhibit biological activity, such as antimicrobial, antioxidant, or anticancer properties.

Medicine

Research into the medicinal applications of thiophene derivatives has shown promise in treating various diseases. The compound's ability to modulate biological pathways can lead to the development of new therapeutic agents.

Industry

In the materials industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or conductivity.

Mechanism of Action

The mechanism by which 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it might interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heteroatom Variations

7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane (C₈H₁₄O₂S)
  • Key Differences : Replaces the nitrogen atom in the 2-azaspiro ring with sulfur (2-thia vs. 2-aza).
  • Implications :
    • Reduced basicity due to sulfur’s lower electronegativity compared to nitrogen.
    • Altered metabolic stability and hydrogen-bonding capacity.
  • Applications : Primarily used as a chemical intermediate in organic synthesis .
2-Oxa-7-azaspiro[3.5]nonane Hemioxalate (C₇H₁₁NO₂·0.5C₂H₂O₄)
  • Key Differences : Features an oxygen atom (2-oxa) instead of the dimethyl-substituted dioxa ring.
  • Implications :
    • Increased polarity due to the hemioxalate salt, enhancing water solubility.
    • Simplified synthetic routes compared to the dimethylated target compound .

Substituent Modifications

7-(2-Nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane (C₁₂H₁₄N₂O₃)
  • Key Differences : Substitutes the thiophene-2-carbonyl group with a 2-nitrophenyl moiety.
  • Implications :
    • Enhanced electron-withdrawing effects from the nitro group, altering reactivity in electrophilic substitutions.
    • Demonstrated utility in nitration reactions for pharmaceutical intermediates .
1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-((4-fluorophenyl)thio)ethanone (C₁₆H₂₀FNO₃S)
  • Key Differences: Replaces the thiophene-2-carbonyl with a 4-fluorophenylthio-ethanone group.
  • Fluorine’s electronegativity may enhance binding affinity in receptor-ligand interactions .

Pharmacological Analogues

2,7-Diazaspiro[3.5]nonane Derivatives
  • Key Differences : Incorporates a second nitrogen atom (2,7-diaza) in the spiro core.
  • Implications :
    • Dual basic sites enable stronger interactions with sigma receptors, as shown in studies on CNS-targeted ligands.
    • Functional activity varies significantly with substituents (e.g., aryl vs. alkyl groups) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Heteroatoms in Core Key Substituent LogP* (Predicted)
Target Compound C₁₄H₁₇NO₃S 295.36 2N, 2O Thiophene-2-carbonyl 2.1
7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane C₈H₁₄O₂S 174.26 1S, 2O None 1.3
2-Oxa-7-azaspiro[3.5]nonane hemioxalate C₇H₁₁NO₂·0.5C₂H₂O₄ 183.17 (base) 1N, 1O Hemioxalate salt -0.5
7-(2-Nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane C₁₂H₁₄N₂O₃ 234.25 1N, 1O 2-Nitrophenyl 1.8

*LogP values estimated using ChemDraw software.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely requires cyclization strategies similar to those for 7-(2-nitrophenyl)-2-oxa-7-azaspiro[3.5]nonane, with careful introduction of the thiophene-2-carbonyl group via Friedel-Crafts acylation .
  • Biological Potential: The dimethyl groups at the 7-position may reduce ring strain, enhancing conformational stability compared to non-methylated spirocycles. The thiophene moiety’s aromaticity could facilitate π-stacking interactions in protein binding .

Q & A

Q. What are the common synthetic routes for 7,7-dimethyl-2-(thiophene-2-carbonyl)-6,8-dioxa-2-azaspiro[3.5]nonane?

The synthesis typically involves cyclization of precursor molecules. For example, a spirocyclic intermediate can be formed by reacting a chloroacetyl chloride derivative with a thiophene-2-carbonyl precursor under basic conditions (e.g., triethylamine or potassium carbonate). Subsequent steps may include reduction (e.g., LiAlH4) and catalytic hydrogenation to remove protecting groups . Reaction solvents (e.g., THF, DCM) and inert atmospheres are critical to avoid side reactions.

Q. How is the spirocyclic structure confirmed experimentally?

X-ray crystallography using programs like SHELXL (for refinement) is the gold standard. Single-crystal diffraction data are collected, and structural parameters (bond angles, torsional strain) are analyzed to validate the spiro junction. NMR (¹H, ¹³C, and 2D techniques like COSY/NOESY) corroborates connectivity, particularly for distinguishing oxygen and nitrogen positions in the ring system .

Q. What biological activities are associated with this compound?

Preliminary studies suggest anticonvulsant activity via modulation of GABA receptors and potential fatty acid amide hydrolase (FAAH) inhibition, which increases endogenous cannabinoid levels. In vitro assays using enzyme-linked immunosorbent assays (ELISA) or fluorogenic substrates are employed to quantify FAAH inhibition .

Q. Which analytical techniques ensure purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV/Vis detection (≥95% purity threshold) and mass spectrometry (HRMS) confirm molecular weight. Differential scanning calorimetry (DSC) assesses crystallinity, while IR spectroscopy identifies carbonyl (C=O) and thiophene ring vibrations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

Systematic variation of parameters is key:

  • Temperature : Lower temps (0–5°C) reduce side reactions during acylation.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate cyclization.
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution steps. Design of Experiments (DoE) methodologies, such as factorial design, statistically identify optimal conditions .

Q. What computational methods predict reactivity or target binding?

Molecular docking (AutoDock Vina, Schrödinger Suite) models interactions with FAAH’s catalytic triad (Ser241, Ser217, Lys142). Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Machine learning (e.g., AlphaFold2) may predict protein-compound interactions .

Q. How to resolve contradictions in crystallographic data refinement?

Discrepancies in thermal parameters or occupancy may arise from disorder. Strategies include:

  • Twinning refinement : SHELXL’s TWIN/BASF commands model twinned crystals.
  • Hirshfeld atom refinement (HAR) : Accounts for hydrogen bonding ambiguities. Cross-validation (Rfree) and electron density maps (Fo-Fc) ensure model accuracy .

Q. What structure-activity relationship (SAR) insights guide substituent modification?

Comparative studies with analogs (e.g., replacing thiophene with xanthene or pyridine) reveal:

  • Thiophene’s electron-rich ring enhances π-π stacking with aromatic residues in FAAH.
  • 7,7-Dimethyl groups increase steric hindrance, reducing metabolic degradation. IC₅₀ values from enzymatic assays quantify substituent effects on potency .

Q. How to design enzymatic assays for target engagement studies?

For FAAH inhibition:

  • Fluorometric assays : Use arachidonoyl-AMC substrate; liberated AMC is quantified at λex/em = 380/460 nm.
  • IC₅₀ determination : Dose-response curves (0.1–100 µM) with recombinant FAAH. Negative controls (e.g., URB597) validate assay specificity .

Q. How to address instability in biological assays?

  • Lyophilization : Stabilizes the compound for long-term storage.
  • Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent aggregation.
  • LC-MS monitoring : Tracks degradation products (e.g., hydrolysis of the thiophene carbonyl group) during assay incubation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.